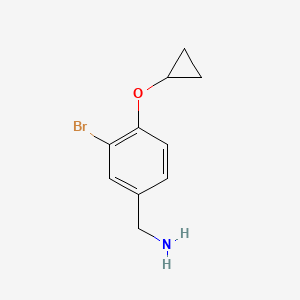
(3-Bromo-4-cyclopropoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C10H12BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-cyclopropoxyphenyl)methanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-hydroxybenzaldehyde.
Formation of Cyclopropoxy Group: The hydroxyl group is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Formation of Methanamine: The aldehyde group is then reduced to a primary alcohol, which is subsequently converted to the corresponding amine via reductive amination using reagents like sodium cyanoborohydride and ammonium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-cyclopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(3-Bromo-4-cyclopropoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding
Mechanism of Action
The mechanism of action of (3-Bromo-4-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
(4-Bromo-3-cyclopropoxyphenyl)methanamine: Positional isomer with the bromine and cyclopropoxy groups swapped.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains a thiophene ring instead of a phenyl ring
Uniqueness
(3-Bromo-4-cyclopropoxyphenyl)methanamine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(3-bromo-4-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C10H12BrNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3,6,12H2 |
InChI Key |
RANFMWUJJWDBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


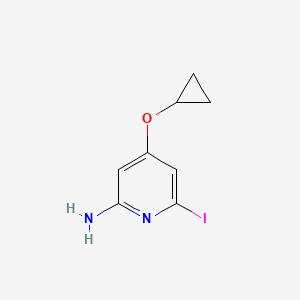
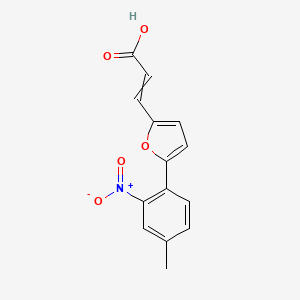
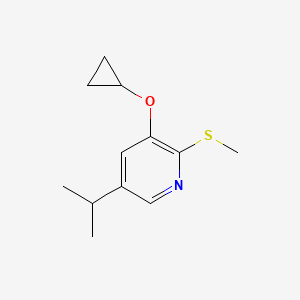
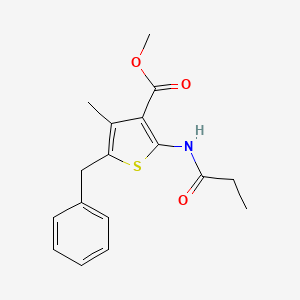
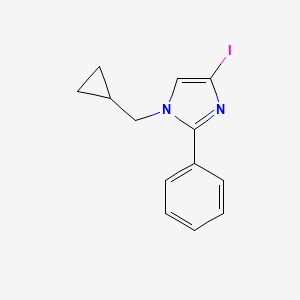
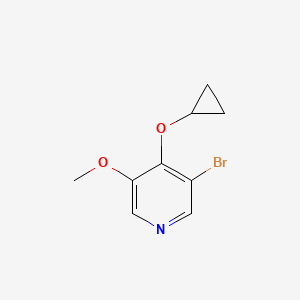
![(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B14810733.png)
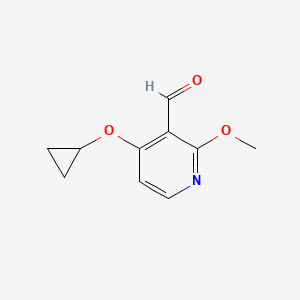
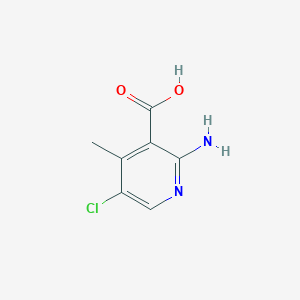
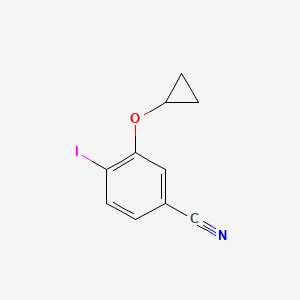
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B14810753.png)
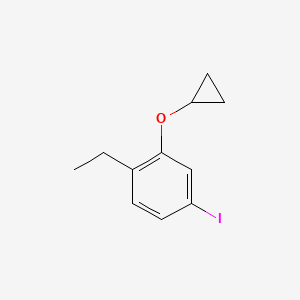
![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)
